molecular formula C39H55F3N10O11 B13819065 Par-1(1-6)(mouse,rat)

Par-1(1-6)(mouse,rat)

Cat. No.: B13819065
M. Wt: 896.9 g/mol
InChI Key: NTVASBVJSJIDKA-IGCYJKAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Par-1(1-6)(mouse,rat) is a hexapeptide that corresponds to amino acid residues 1-6 of the amino terminal tethered ligand sequence of mouse and rat proteinase-activated receptor 1 (PAR1). This compound is a high-affinity thrombin receptor that induces platelet activation and deposition into thrombi as well as smooth muscle mitogenesis . Unlike thrombin, Par-1(1-6)(mouse,rat) acts as an agonist of PAR1 in smooth muscle cells but is inactive in rodent platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Par-1(1-6)(mouse,rat) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of Par-1(1-6)(mouse,rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Par-1(1-6)(mouse,rat) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Purification: High-performance liquid chromatography (HPLC)

Major Products Formed

The major product formed from the synthesis of Par-1(1-6)(mouse,rat) is the hexapeptide itself, with a molecular formula of C37H54N10O9 and a molecular weight of 782.89 .

Mechanism of Action

Par-1(1-6)(mouse,rat) exerts its effects by acting as an agonist of proteinase-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that activates intracellular signaling pathways. This activation leads to various cellular responses, including increased mitogenesis and expression of the insulin-like growth factor 1 receptor (IGF-1R) in vascular smooth muscle cells . The signaling pathways involved include those mediated by G proteins and protein tyrosine kinases .

Comparison with Similar Compounds

Par-1(1-6)(mouse,rat) is unique in its specific sequence and function as a PAR1 agonist. Similar compounds include other proteinase-activated receptor agonists such as:

These compounds share the ability to activate PAR1 but differ in their sequences, specific activities, and effects on various cell types.

Properties

Molecular Formula

C39H55F3N10O11

Molecular Weight

896.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

NTVASBVJSJIDKA-IGCYJKAMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.